
1-(4-Methoxybenzoyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methoxybenzoyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. The “4-Methoxybenzoyl” indicates a benzoyl group (a benzene ring attached to a carbonyl group) with a methoxy group (O-CH3) at the 4th position .
Chemical Reactions Analysis
Benzoyl compounds, such as 4-Methoxybenzoyl chloride, are known to react exothermically with bases, including amines . They are also incompatible with water, strong oxidizing agents, and alcohols .Physical And Chemical Properties Analysis
While the specific physical and chemical properties of “this compound” are not available, benzoyl chlorides are typically corrosive to metals and skin, and their vapors may cause serious burns to the eyes .Mécanisme D'action
1-(4-Methoxybenzoyl)-1,4-diazepane acts as a selective agonist of the peripheral benzodiazepine receptor (PBR), which is primarily located in the mitochondria of cells. The PBR plays a crucial role in various cellular functions such as steroidogenesis, apoptosis, and immune response. Activation of the PBR by this compound leads to the modulation of these cellular functions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in preclinical studies. It has been demonstrated to increase the production of neurosteroids, which have been implicated in the regulation of anxiety and stress responses. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of GABAergic neurotransmission, which is involved in the regulation of anxiety and seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxybenzoyl)-1,4-diazepane has several advantages for lab experiments. It is a highly selective ligand for the PBR, which allows for the specific modulation of this receptor without affecting other receptors. It also has a relatively long half-life, which allows for sustained effects in in vitro and in vivo experiments. However, this compound has some limitations, including its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(4-Methoxybenzoyl)-1,4-diazepane. One area of research is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Another area of research is the elucidation of its mechanism of action at the molecular and cellular levels. Additionally, the development of novel this compound analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxybenzoyl)-1,4-diazepane involves the reaction of 4-methoxybenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
1-(4-Methoxybenzoyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and muscle relaxant effects in preclinical studies. It has also been investigated for its potential role in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Safety and Hazards
Propriétés
IUPAC Name |
1,4-diazepan-1-yl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-5-3-11(4-6-12)13(16)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPOPPUYEYWVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
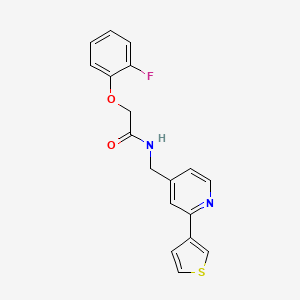
![5-(4-Methoxy-phenyl)-2,3-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2950751.png)

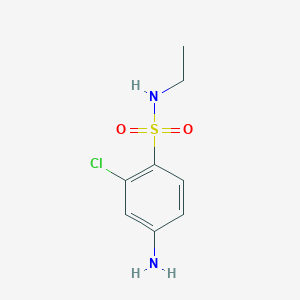
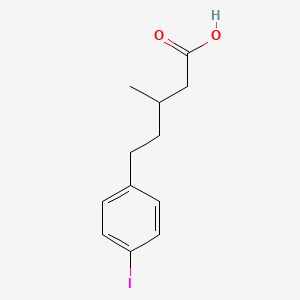
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)
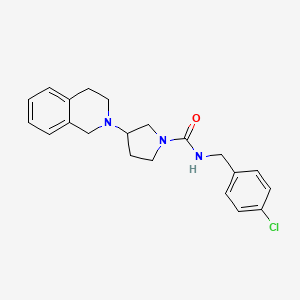
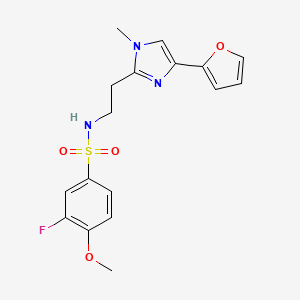

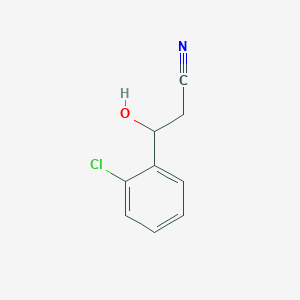
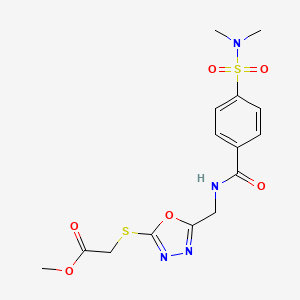
![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)
![2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2950772.png)

